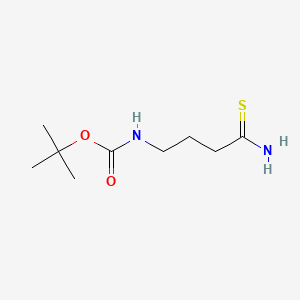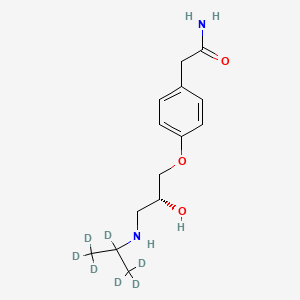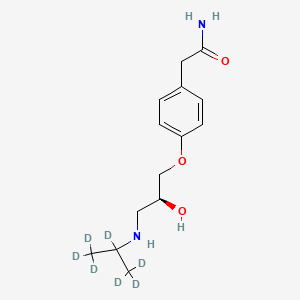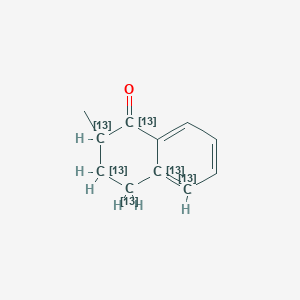
2-methyl-3,4-dihydro-2H-naphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3,4-dihydro-2H-naphthalen-1-one is a stable isotope-labeled compound with the molecular formula C5[13C]6H12O and a molecular weight of 166.17 . This compound is a derivative of 2-methyl-1-tetralone, where six carbon atoms are replaced with the carbon-13 isotope. It is primarily used in scientific research for tracing and studying metabolic pathways due to its stable isotope labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-methyl-1-tetralone involves a one-pot method that includes hydrogen drawing and methylation of 1-tetralone. The conventional methylation reagent, methyl iodide, is replaced with methyl trifluoroacetate, methyl p-benzenesulfonate, or methyl bromide to generate 1-tetralone-2-methyl formate . The reaction proceeds with hydrobromic acid, and the product is collected through reduced pressure distillation, resulting in 2-methyl-1-tetralone with a high yield of 84.3% .
Industrial Production Methods
Industrial production methods for 2-methyl-1-tetralone-13C6 are not explicitly detailed in the available literature. the synthesis likely follows similar routes as the laboratory preparation, with additional steps to incorporate the carbon-13 isotope.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: Aerobic α-hydroxylation in imidazol-based ionic liquids.
Reduction: Reduction reactions to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Imidazol-based ionic liquids, dioxygen as the oxidant.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
Oxidation: α-Hydroxy-2-methyl-1-tetralone.
Reduction: 2-methyl-1-tetralol.
Substitution: Substituted tetralone derivatives.
Applications De Recherche Scientifique
2-methyl-3,4-dihydro-2H-naphthalen-1-one is used extensively in scientific research, including:
Chemistry: Studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Biology: Tracing metabolic pathways in biological systems.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Used as a reference material in quality control and standardization processes
Mécanisme D'action
The mechanism of action of 2-methyl-1-tetralone-13C6 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for detailed tracking of the compound’s distribution and transformation within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with the labeled compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-tetralone: The non-labeled version of the compound.
1-Tetralone: A precursor in the synthesis of 2-methyl-1-tetralone.
2-Methyl-1-tetralol: The reduced form of 2-methyl-1-tetralone.
Uniqueness
2-methyl-3,4-dihydro-2H-naphthalen-1-one is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This labeling provides a significant advantage over non-labeled compounds in studies requiring detailed metabolic and kinetic analysis .
Propriétés
IUPAC Name |
2-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3/i4+1,6+1,7+1,8+1,9+1,11+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANIBVZSZGNMNB-MEHVTQSOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH]1[13CH2][13CH2][13C]2=[13CH]C=CC=C2[13C]1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-bta-,11a-bta-)-(9CI)](/img/no-structure.png)
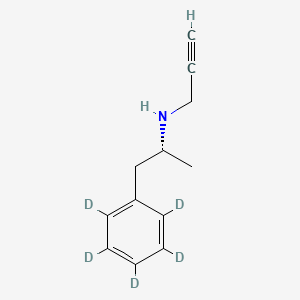

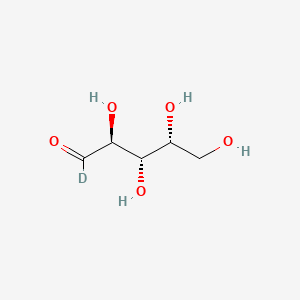


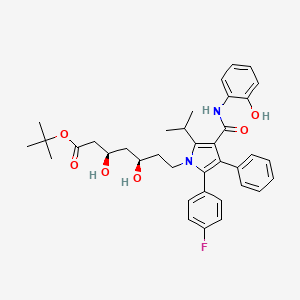
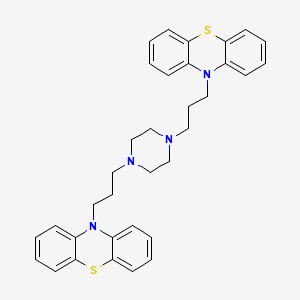
![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)
